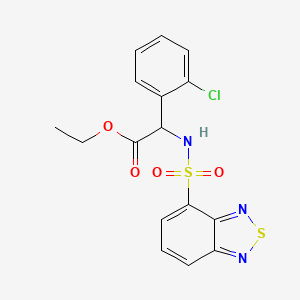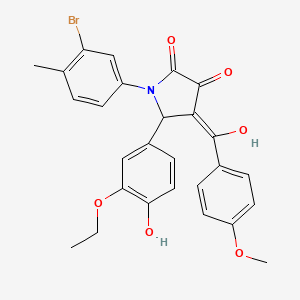![molecular formula C24H17ClF2N2O3S B4298048 (5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4298048.png)
(5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Overview
Description
The compound (5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone with an aldehyde, often under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Pharmaceuticals: Used in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(3-fluorophenyl)-2-imino-1,3-thiazolidin-4-one
- 4-(2′-fluorobenzyloxy)phenylboronic acid
Uniqueness
The uniqueness of (5Z)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-(2-FLUOROPHENYL)-2-IMINO-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O3S/c1-31-20-11-14(10-16(25)22(20)32-13-15-6-2-3-7-17(15)26)12-21-23(30)29(24(28)33-21)19-9-5-4-8-18(19)27/h2-12,28H,13H2,1H3/b21-12-,28-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLDSMUMNBAEQZ-BGFGNXAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=CC=C3F)Cl)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=CC=C3F)Cl)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B4297979.png)
![7-BUTYL-8-{4-[(3,5-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4297981.png)
![(5Z)-3-(4-chlorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B4297987.png)
![(5Z)-2-imino-3-[4-(trifluoromethoxy)phenyl]-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B4297994.png)
![1-[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4297995.png)
![ethyl 4-[(5Z)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4297996.png)

![METHYL 3-{[2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)PHENYL]FORMAMIDO}-3-(4-METHOXYPHENYL)PROPANOATE](/img/structure/B4298011.png)

![2-[5-(2-methylphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298015.png)
![2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4298017.png)
![3-(5-BROMO-2-HYDROXYPHENYL)-5-(3-CHLOROPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4298027.png)
![N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4298042.png)
![2-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298047.png)
